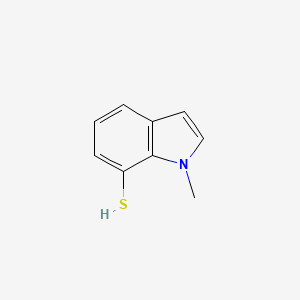

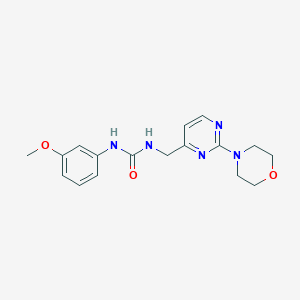

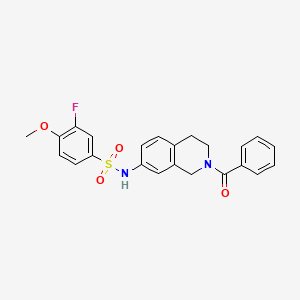

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

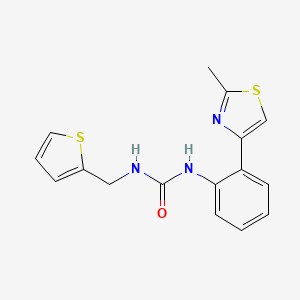

The compound “1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl functional group. It also contains a methylthiazol group and a thiophenylmethyl group, which are sulfur-containing heterocycles .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the urea group, the methylthiazol group, and the thiophenylmethyl group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The urea group could participate in reactions with nucleophiles or electrophiles, and the sulfur atoms in the thiazol and thiophene rings could also be points of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all be determined by the nature and arrangement of its functional groups .Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis and structural characterization of thiazole and urea derivatives, highlighting their diverse biological applications and the importance of their stereochemical and conformational properties. For example, studies have been conducted on the synthesis of aminothiazole derivatives through Suzuki-Miyaura cross-coupling reactions, revealing insights into their chemical structure using various spectroscopic techniques and computational studies (Adeel et al., 2017). Additionally, the conformational adjustments over synthons of urea and thiourea-based assemblies have been investigated, showing how these adjustments influence the formation of different polymorphs and hydrated salts (Phukan & Baruah, 2016).

Biological Activity and Applications

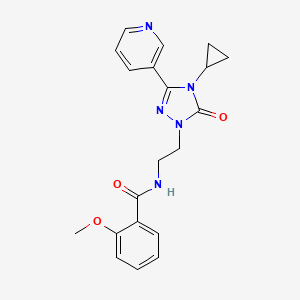

Several studies have focused on the biological activity of urea and thiourea derivatives, including their potential as inhibitors of specific enzymes or receptors, which could be relevant in therapeutic applications. For instance, pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a significant role in various physiological processes (Pireddu et al., 2012). Moreover, certain urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, contributing to the development of treatments for conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Anion Recognition and Material Science

Research into urea and thiourea derivatives has also extended into the field of anion recognition and material science. For example, studies have investigated the anion tuning of the rheology, morphology, and gelation properties of low molecular weight salt hydrogelators, demonstrating how the identity of the anion can significantly affect these properties (Lloyd & Steed, 2011). This research highlights the potential applications of these compounds in the development of new materials with tailored physical characteristics.

Future Directions

properties

IUPAC Name |

1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-11-18-15(10-22-11)13-6-2-3-7-14(13)19-16(20)17-9-12-5-4-8-21-12/h2-8,10H,9H2,1H3,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTXOILYIAEATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

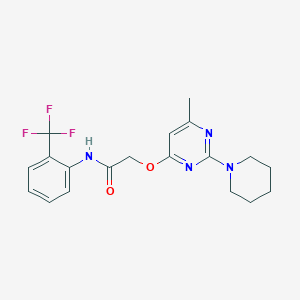

![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)

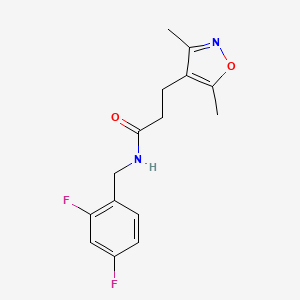

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657543.png)

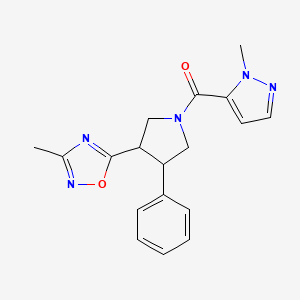

![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)